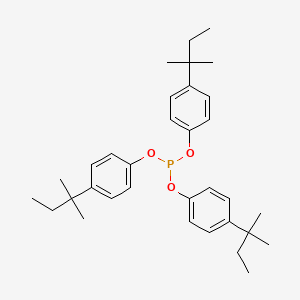

Tris(p-tert-amylphenyl) phosphite

Description

Tris(p-tert-amylphenyl) phosphite is an organophosphorus compound primarily utilized as an antioxidant and stabilizer in polymer processing. These compounds function by scavenging free radicals and peroxides, thereby preventing oxidative degradation in polymers like polylactide (PLA) and polyolefins . However, detailed synthetic protocols or mechanistic studies specific to tris(p-tert-amylphenyl) phosphite are scarce in the provided evidence, necessitating inferences from related phosphites.

Properties

CAS No. |

864-56-2 |

|---|---|

Molecular Formula |

C33H45O3P |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

tris[4-(2-methylbutan-2-yl)phenyl] phosphite |

InChI |

InChI=1S/C33H45O3P/c1-10-31(4,5)25-13-19-28(20-14-25)34-37(35-29-21-15-26(16-22-29)32(6,7)11-2)36-30-23-17-27(18-24-30)33(8,9)12-3/h13-24H,10-12H2,1-9H3 |

InChI Key |

XGYJGDTVZLADOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C(C)(C)CC)OC3=CC=C(C=C3)C(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(p-tert-amylphenyl) phosphite typically involves the reaction of p-tert-amylphenol with phosphorus trichloride (PCl3) in the presence of a base. The reaction proceeds through a series of steps where the phenol groups substitute the chlorine atoms on the phosphorus atom, releasing hydrochloric acid (HCl) in the process. Common bases used in this reaction include pyridine and triethylamine, which help neutralize the HCl formed .

Industrial Production Methods: In industrial settings, the production of Tris(p-tert-amylphenyl) phosphite is often carried out in continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors in continuous flow synthesis has been shown to significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Tris(p-tert-amylphenyl) phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphates.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: The major product is the corresponding phosphate ester.

Substitution: Depending on the substituents introduced, various substituted phosphites can be formed.

Scientific Research Applications

Chemistry: Tris(p-tert-amylphenyl) phosphite is used as an antioxidant in the stabilization of polymers, such as polyethylene and polypropylene. It helps prevent the degradation of these materials during processing and extends their lifespan .

Biology and Medicine:

Industry: In addition to its use in polymer stabilization, Tris(p-tert-amylphenyl) phosphite is employed in the production of coatings, adhesives, and lubricants. Its antioxidant properties make it valuable in preventing oxidative degradation in these products .

Mechanism of Action

Tris(p-tert-amylphenyl) phosphite acts as an antioxidant by decomposing hydroperoxides (ROOH) into non-radical products, thereby preventing the formation of highly reactive free radicals such as alkoxy (RO•) and hydroxy (•OH) radicals. This mechanism involves the transfer of electrons from the phosphite to the hydroperoxide, resulting in the formation of a stable phosphate ester and water .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tris(nonylphenyl) Phosphite (TNPP)

Chemical Structure: TNPP features three nonylphenyl groups attached to a phosphite center. Applications:

- Polymer Stabilization : TNPP acts as a processing aid and antioxidant in plastics and rubbers, extending product lifespan by mitigating thermal and oxidative degradation .

- Hydrolytic Effects: Unlike TDBP, TNPP accelerates PLA hydrolysis, likely due to its lower hydrolytic stability, which releases nonylphenol—a known endocrine disruptor . Safety Concerns: TNPP is classified as a substance of very high concern (SVHC) under REACH due to its association with nonylphenol, prompting efforts to phase it out .

Tris(2,4-di-tert-butylphenyl) Phosphite (TDBP)

Chemical Structure : TDBP contains three 2,4-di-tert-butylphenyl groups, offering greater steric protection.

Applications :

- Enhanced Stability : TDBP demonstrates superior hydrolytic stability compared to TNPP, making it preferable for applications requiring long-term durability .

- Environmental Persistence : Degradation of TDBP produces tris(2,4-di-tert-butylphenyl) phosphate, a persistent environmental contaminant detected in indoor dust and particulate matter .

Tris(trimethylsilyl) Phosphite (TTSPi)

Chemical Structure : TTSPi incorporates three trimethylsilyl groups.

Applications :

- Battery Electrolytes : TTSPi outperforms tris(trimethylsilyl) phosphate as a Li-ion battery additive, reducing impedance rise and enhancing cycle life by forming stable solid-electrolyte interphases (SEIs) .

- Thermal Stability : The silyl groups improve thermal resilience, making TTSPi suitable for high-voltage cathodes .

Tris(2,2,2-trifluoroethyl) Phosphite (TTFP)

Chemical Structure : TTFP contains three trifluoroethyl groups.

Applications :

- PF5 Scavenging : TTFP effectively scavenges PF5 and HF in LiPF6-based electrolytes, preventing gas evolution and electrode corrosion in batteries .

- Nucleophilicity : The electron-withdrawing trifluoroethyl groups enhance Lewis basicity, enabling rapid complexation with PF5 .

Data Tables

Table 1: Comparative Properties of Phosphite Antioxidants

| Compound | Key Applications | Hydrolytic Stability | Thermal Stability | Environmental/Safety Concerns |

|---|---|---|---|---|

| Tris(p-tert-amylphenyl) | Polymer stabilization (inferred) | Moderate (inferred) | High (inferred) | Limited data; potential persistence |

| TNPP | Plastics, rubbers, PLA | Low | Moderate | Endocrine disruption; SVHC listed |

| TDBP | High-durability polymers | High | High | Persistent degradation products |

| TTSPi | Li-ion batteries | Moderate | High | Low toxicity |

| TTFP | Battery electrolytes | High | Moderate | Fluorinated byproducts |

Table 2: Performance in Battery Electrolytes

Key Research Findings

- Hydrolytic Behavior : TNPP’s acceleration of PLA hydrolysis contrasts sharply with TDBP’s stability, highlighting the impact of aryl group bulkiness on reactivity .

- Environmental Impact : TDBP degradation products are widespread environmental contaminants, underscoring the need for safer alternatives .

- Battery Performance : Silyl- and fluoro-substituted phosphites like TTSPi and TTFP excel in electrolyte stabilization, though fluorinated compounds may pose disposal challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.